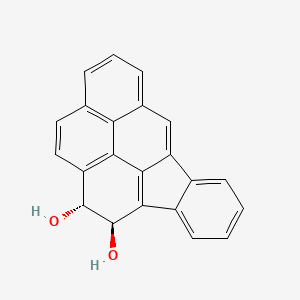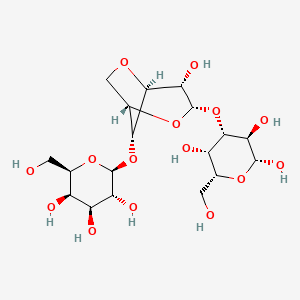
Agarotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agarotriose is a type of agarooligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3-glycosidic bonds . This compound, specifically, is a trisaccharide consisting of three galactose units.
Preparation Methods
Synthetic Routes and Reaction Conditions
Agarotriose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. For instance, β-agarase can cleave agarose into agarooligosaccharides, including this compound . The process typically involves dissolving agarose in citric acid and then subjecting it to enzymatic treatment. The reaction conditions often include a temperature of 90°C and a pressure of 0.5 MPa for about 50 minutes .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale bioreactors where agarose is hydrolyzed by agarases. The enzymatic process is optimized to ensure high yield and purity of this compound. The use of citric acid for initial liquefaction of agarose followed by enzymatic hydrolysis is a common method .
Chemical Reactions Analysis
Types of Reactions
Agarotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound can be catalyzed by specific β-galactosidases, which break down the trisaccharide into its monomeric units .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include citric acid for hydrolysis and specific agarases for enzymatic reactions. The conditions typically involve moderate temperatures and pressures to facilitate the enzymatic activity .
Major Products
The major products formed from the hydrolysis of this compound include D-galactose and 3,6-anhydro-L-galactose . These monomeric sugars have various applications in the food and pharmaceutical industries.
Scientific Research Applications
Agarotriose has several scientific research applications across various fields:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of agarases and β-galactosidases.
Biology: Studied for its prebiotic properties and its role in promoting the growth of beneficial gut bacteria.
Medicine: Investigated for its potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of bioactive compounds and as a gelling agent in food products.
Mechanism of Action
The mechanism of action of agarotriose involves its enzymatic breakdown into monomeric sugars. Specific β-galactosidases act on this compound to release D-galactose and 3,6-anhydro-L-galactose . These sugars can then participate in various metabolic pathways, contributing to their physiological effects.
Comparison with Similar Compounds
Similar Compounds
Agaropentaose: Another agarooligosaccharide derived from agarose, consisting of five galactose units.
Neoagarooligosaccharides: Derived from agarose but have different glycosidic linkages compared to agarooligosaccharides.
Uniqueness
Agarotriose is unique due to its specific trisaccharide structure, which makes it a valuable substrate for studying the activity of specific enzymes like β-galactosidases. Its smaller size compared to other agarooligosaccharides like agaropentaose allows for easier enzymatic breakdown and absorption .
Properties
Molecular Formula |
C18H30O15 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxane-2,3,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1 |
InChI Key |
VPMAFOPPEUEPNR-YFARQLEDSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
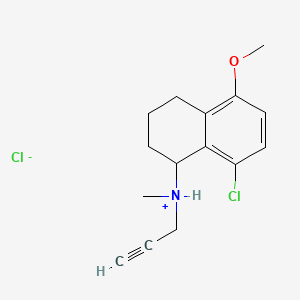

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
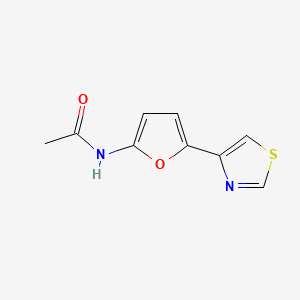
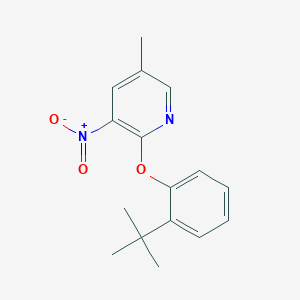
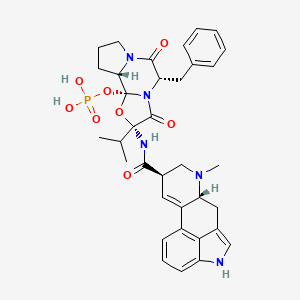
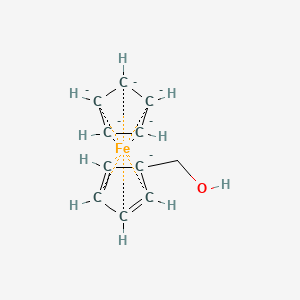
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
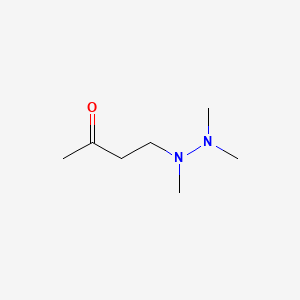
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
